molecular formula C22H17FN2O2S B11318271 N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]-8-methyl-1-benzoxepine-4-carboxamide

N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]-8-methyl-1-benzoxepine-4-carboxamide

Cat. No.: B11318271
M. Wt: 392.4 g/mol
InChI Key: HPSAIYKZKCANND-UHFFFAOYSA-N
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Description

N-{5-[(2-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-8-METHYL-1-BENZOXEPINE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of fluorophenyl, thiazole, and benzoxepine moieties

Preparation Methods

The synthesis of N-{5-[(2-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-8-METHYL-1-BENZOXEPINE-4-CARBOXAMIDE involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

    Condensation: It can participate in condensation reactions to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

N-{5-[(2-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-8-METHYL-1-BENZOXEPINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{5-[(2-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-8-METHYL-1-BENZOXEPINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with signal transduction pathways .

Comparison with Similar Compounds

N-{5-[(2-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-8-METHYL-1-BENZOXEPINE-4-CARBOXAMIDE can be compared with other similar compounds such as:

    Quinoline derivatives: Known for their antimicrobial and anticancer activities.

    Indole derivatives: Exhibiting a wide range of biological activities, including antiviral and anti-inflammatory properties.

    Thiazole derivatives: Noted for their antibacterial and antifungal activities

Properties

Molecular Formula

C22H17FN2O2S

Molecular Weight

392.4 g/mol

IUPAC Name

N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]-8-methyl-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C22H17FN2O2S/c1-14-6-7-16-11-17(8-9-27-20(16)10-14)21(26)25-22-24-13-18(28-22)12-15-4-2-3-5-19(15)23/h2-11,13H,12H2,1H3,(H,24,25,26)

InChI Key

HPSAIYKZKCANND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=CO2)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4F

Origin of Product

United States

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